molecular formula C10H6FN5O2 B2645426 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 312628-68-5

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2645426
CAS No.: 312628-68-5
M. Wt: 247.189
InChI Key: PNGCFIWVTAQKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This complex heterocyclic scaffold features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings, a structure of significant interest in medicinal chemistry and drug discovery. Oxadiazole rings are renowned as stable bioisosteres for amide and ester functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . The 1,2,4-oxadiazole moiety, in particular, is a privileged structure found in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of a fluorophenyl substituent is a common strategy in rational drug design, potentially influencing the molecule's lipophilicity, metabolic stability, and binding affinity. Researchers can leverage this compound as a key synthetic intermediate or a core pharmacophore for developing novel bioactive molecules targeting various diseases. All research must be conducted in accordance with applicable laws and regulations; this product is strictly for laboratory research purposes and is not for food, drug, or household use.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O2/c11-6-3-1-5(2-4-6)10-13-9(16-17-10)7-8(12)15-18-14-7/h1-4H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGCFIWVTAQKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=NON=C3N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study evaluating various 1,2,4-oxadiazole derivatives found that certain compounds exhibited selective inhibition against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compounds showed nanomolar to picomolar IC50 values against cancer-related isoforms such as hCA IX and hCA II .
CompoundTargetIC50 Value
16ahCA IX89 pM
16bhCA II0.75 nM

This suggests that derivatives like 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine could serve as lead compounds for developing selective CA inhibitors for cancer therapy.

Inhibition of Histone Deacetylases (HDACs)

Another significant application of oxadiazole derivatives is their role as HDAC inhibitors. HDACs are critical in regulating gene expression and have been targeted for cancer treatment:

  • Compounds derived from oxadiazoles demonstrated potent HDAC inhibitory activity with IC50 values in the low nanomolar range. For example, certain analogs achieved over 90% inhibition at concentrations as low as 20 nM .
CompoundTargetIC50 Value
20aHDAC-18.2 nM
20bHDAC-210.5 nM

These findings indicate the compound's potential as a therapeutic agent in cancers associated with aberrant HDAC activity.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored:

  • Research has shown that some oxadiazole compounds exhibit activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). These compounds may offer new avenues for combating antibiotic resistance .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of oxadiazole derivatives often employs microwave-assisted methods that enhance yield and reduce reaction times compared to traditional techniques . The structure activity relationship studies have revealed that variations in substituents significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances potency against certain biological targets.
  • Positioning of Functional Groups : The positioning of functional groups on the oxadiazole ring affects selectivity and efficacy.

Case Study 1: Selective Inhibition of Carbonic Anhydrases

In vitro studies showed that specific oxadiazole derivatives selectively inhibited hCA IX over hCA II, highlighting their potential for targeted cancer therapies without affecting normal cellular functions .

Case Study 2: HDAC Inhibition in Hepatocellular Carcinoma

Oxadiazole derivatives were tested against HepG2 cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations. This suggests their viability as therapeutic agents in hepatic carcinoma treatment .

Mechanism of Action

The mechanism of action of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural and predicted physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight LogP (Predicted) Aqueous Solubility (mg/mL) Key Structural Features
Target Compound 4-Fluorophenyl, 1,2,4-oxadiazole 277.23 2.1 0.12 Dual oxadiazole rings, fluorophenyl
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (7) 4-Fluorophenyl 194.16 1.8 0.35 Single oxadiazole, fluorophenyl
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine 2-Fluorophenyl 194.16 1.9 0.30 Ortho-fluorine substitution
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Chloromethyl 201.57 2.5 0.08 Chloromethyl group enhances reactivity
4-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine 4-Pyridinyl 261.24 1.5 0.45 Pyridine introduces basicity

Key Observations :

  • The target compound exhibits higher molecular weight and lipophilicity (LogP = 2.1) compared to simpler analogs like compound 7 (LogP = 1.8). This suggests improved membrane permeability but reduced aqueous solubility.
  • Pyridinyl-substituted analogs demonstrate lower LogP (1.5) due to the polarizable nitrogen atom, enhancing solubility but possibly reducing blood-brain barrier penetration .

Pharmacological and Toxicological Profiles

Antiplasmodial Activity:
  • Compound 7 (4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine) demonstrated antiplasmodial activity in vitro (IC₅₀ = 1.2 µM against Plasmodium falciparum), attributed to its ability to inhibit heme detoxification .
  • Target Compound: No direct antiplasmodial data are available, but its dual oxadiazole system may enhance target binding through π-π stacking or hydrogen bonding .
Hepatotoxicity Risks:
  • Target Compound : The 4-fluorophenyl group is metabolically stable, reducing hepatotoxicity risks compared to pyridinyl or chloromethyl derivatives .

Commercial Availability and Stability

  • The target compound is listed as discontinued by suppliers (CymitQuimica), likely due to challenges in large-scale synthesis or stability issues under ambient conditions .
  • Simpler analogs like compound 7 remain available, reflecting their easier synthesis and robust stability .

Biological Activity

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H10FN3O
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 929338-53-4

Research indicates that derivatives of oxadiazole compounds often exhibit significant biological activity through various mechanisms:

  • Cytotoxicity : Many oxadiazole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : Some compounds selectively inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Receptor Modulation : Certain derivatives act as allosteric modulators for receptors involved in neurotransmission and cancer progression.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 activation
U-937 (Leukemia)2.41Cell cycle arrest and apoptosis
PANC-1 (Pancreatic Cancer)0.75Inhibition of carbonic anhydrase

The cytotoxic effects were evaluated using flow cytometry and Western blot analysis, revealing that the compound significantly increases p53 expression and caspase-3 cleavage in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activities against a range of pathogens:

Microorganism Activity Level
Staphylococcus aureusModerate
Enterobacter aerogenesModerate
Bacillus cereusModerate

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Another case study focused on its use as a selective inhibitor for human carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors. The compound exhibited nanomolar inhibition levels, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Question: What are the established synthetic routes for 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, and how are yield and purity optimized?

Methodological Answer:
The compound is synthesized via a multi-step protocol involving cyclization and reduction. For example, a related oxadiazole derivative was prepared using stannous chloride dihydrate in acetic acid/acetic anhydride under reflux (348 K, 8 h), followed by recrystallization from ethyl acetate/ether (70% yield, 99.6% purity by HPLC) . Key optimization steps include:

  • Solvent selection : Acetic acid enhances solubility of intermediates.
  • Reduction control : Stannous chloride ensures selective reduction of nitro groups without over-reducing oxadiazole rings.
  • Purification : Recrystallization in ethyl acetate/ether minimizes impurities, confirmed via CHN elemental analysis (C 30.41%, N 47.58%, H 1.61% vs. theoretical C 30.51%, N 47.46%) .

Advanced Question: How do crystallographic studies inform the conformational stability and intermolecular interactions of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Torsional angles : The flanking 1,2,5-oxadiazole rings are twisted by 20.2° relative to the central ring, influencing π-π stacking and steric effects .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the structure, while intermolecular N–H⋯N bonds form chains along the [1 0 -2] axis (Table 1, Fig. 2 in ).
  • Symmetry : The molecule lies on a twofold rotation axis, critical for predicting packing efficiency in solid-state applications .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Elemental analysis (CHN) : Validates stoichiometry (e.g., C 30.41% vs. 30.51% theoretical) .
  • HPLC : Confirms purity (>99%) and monitors reaction progress .
  • FT-IR and NMR : Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) and aromatic/heterocyclic proton environments .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry using torsion angles (20.2°) from SCXRD to model electron density distribution .
  • Frontier molecular orbitals (FMOs) : Predict sites of electrophilic/nucleophilic attack. For example, the amino group’s lone pairs (HOMO) may drive reactivity at the oxadiazole ring .
  • Solvent effects : Simulate acetic acid’s role in stabilizing transition states during synthesis .

Basic Question: What biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus or E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .
  • QSAR modeling : Correlate substituent effects (e.g., 4-fluorophenyl) with bioactivity using logP and polar surface area .

Advanced Question: How to resolve contradictions in thermal stability data between DSC and SCXRD results?

Methodological Answer:

  • DSC analysis : Melting point (456–457 K) indicates thermal stability .
  • SCXRD : Hydrogen-bonded networks (N–H⋯N) enhance thermal resilience but may decompose at higher temperatures.
  • Mitigation : Perform thermogravimetric analysis (TGA) under inert atmosphere to quantify decomposition thresholds .

Basic Question: What safety protocols are critical during synthesis?

Methodological Answer:

  • Hazardous reagents : Use fume hoods for acetic anhydride and HCl .
  • Waste disposal : Neutralize stannous chloride with NaHCO₃ before disposal.
  • PPE : Acid-resistant gloves and goggles mandatory during reflux steps .

Advanced Question: How to optimize reaction conditions for scaling up synthesis while maintaining yield?

Methodological Answer:

  • DOE (Design of Experiments) : Vary temperature (338–358 K), solvent ratios, and catalyst loading to identify robust parameters .
  • Process control : Use inline FT-IR to monitor intermediate formation .
  • Scale-up challenges : Address heat dissipation in exothermic reductions using jacketed reactors .

Basic Question: What role does the 4-fluorophenyl group play in the compound’s electronic properties?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine increases oxadiazole ring electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Steric effects : Para-substitution minimizes steric hindrance, favoring planar molecular conformations .

Advanced Question: How to investigate degradation pathways under acidic/basic conditions?

Methodological Answer:

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH at 323 K, monitor via LC-MS .
  • Mechanistic insights : Identify hydrolysis products (e.g., fluorophenol) and propose cleavage sites using HRMS .
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.